molecular formula C6H13NO2S B13145765 (R)-Propyl2-amino-3-mercaptopropanoate

(R)-Propyl2-amino-3-mercaptopropanoate

Cat. No.: B13145765
M. Wt: 163.24 g/mol
InChI Key: AZDDIYKMQFIXBW-YFKPBYRVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Propyl 2-amino-3-mercaptopropanoate typically involves the esterification of ®-2-amino-3-mercaptopropanoic acid. One common method is the reaction of ®-2-amino-3-mercaptopropanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Propyl 2-amino-3-mercaptopropanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of ®-2-amino-3-mercaptopropanoic acid and propanol into the reactor, along with the acid catalyst. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

®-Propyl 2-amino-3-mercaptopropanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Alkyl halides can be used in the presence of a base to facilitate nucleophilic substitution at the amino group.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

®-Propyl 2-amino-3-mercaptopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Industry: It is used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of ®-Propyl 2-amino-3-mercaptopropanoate involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-amino-3-mercaptopropanoate
  • ®-Ethyl 2-amino-3-mercaptopropanoate
  • ®-2-Amino-3-mercaptopropanoic acid

Uniqueness

®-Propyl 2-amino-3-mercaptopropanoate is unique due to its propyl ester group, which can influence its solubility, stability, and reactivity compared to its methyl and ethyl counterparts. The propyl group can also affect the compound’s interaction with biological targets, potentially leading to different pharmacological properties.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

propyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-2-3-9-6(8)5(7)4-10/h5,10H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

AZDDIYKMQFIXBW-YFKPBYRVSA-N

Isomeric SMILES

CCCOC(=O)[C@H](CS)N

Canonical SMILES

CCCOC(=O)C(CS)N

Origin of Product

United States

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